Lipophilicity Shift Relative to Amisulpride and Sulpiride
The target compound exhibits an XLogP3 of 2.7, which is 1.2 log unit above amisulpride (XLogP3 = 1.5) and 2.13 log units above sulpiride (XLogP3 = 0.57) [1][2][3]. This represents a 16‑fold and 135‑fold increase in computed octanol‑water partition coefficient, respectively.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Amisulpride (XLogP3 = 1.5), Sulpiride (XLogP3 = 0.57) |
| Quantified Difference | ΔXLogP3 = +1.2 (vs. amisulpride); +2.13 (vs. sulpiride) |
| Conditions | XLogP3 algorithm; PubChem computed descriptors (release 2021.05.07) |
Why This Matters
For central‑nervous‑system applications, the higher lipophilicity predicts enhanced passive blood‑brain barrier permeation, making the compound a differentiated tool for studying target engagement in CNS models where more hydrophilic benzamides fail to achieve adequate brain exposure.
- [1] PubChem. 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide. CID 84819829. National Library of Medicine. View Source
- [2] PubChem. Amisulpride. CID 2159. National Library of Medicine. View Source
- [3] PubChem. Sulpiride. CID 5355. National Library of Medicine. View Source
